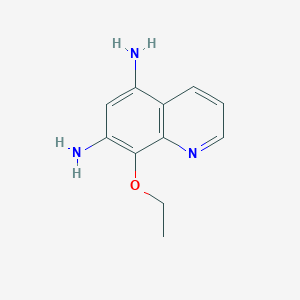
8-Ethoxy-5,7-quinolinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-5,7-quinolinediamine: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-5,7-quinolinediamine typically involves the reaction of 8-hydroxyquinoline with ethyl iodide under basic conditions to introduce the ethoxy group. This is followed by nitration and subsequent reduction to introduce the amino groups at positions 5 and 7. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-5,7-quinolinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 5,7-diaminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 8-Ethoxy-5,7-quinolinediamine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown promising activity against drug-resistant strains of Plasmodium falciparum .
Medicine: The compound and its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 8-Ethoxy-5,7-quinolinediamine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of nucleic acids and proteins in microorganisms. This is achieved by binding to essential enzymes and disrupting their function. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diaminoquinoline: Similar structure but lacks the ethoxy group.
8-Methoxyquinoline: Another quinoline derivative with different substituents.
Uniqueness: 8-Ethoxy-5,7-quinolinediamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and amino groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-ethoxyquinoline-5,7-diamine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,2,12-13H2,1H3 |
InChI Key |
PWDAZIQKOQEOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C2=C1N=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


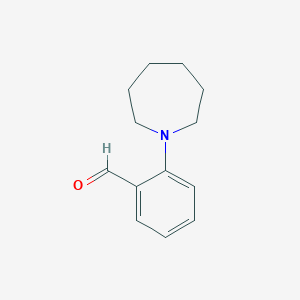

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
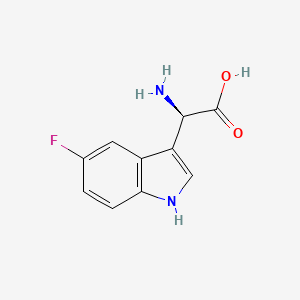

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
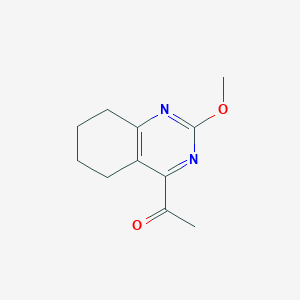
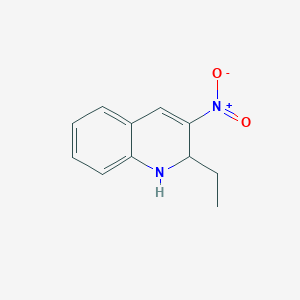
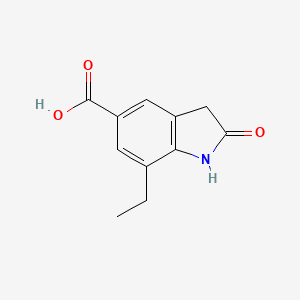
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
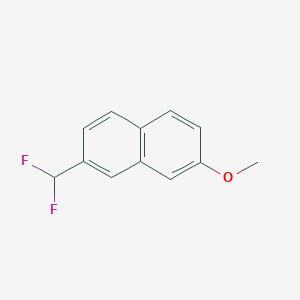

![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
